Stereospecific Dyotropic Ring Contraction: 3‑Bromocycloheptene vs. 3‑Bromocyclohexene
3‑Bromocyclohept‑1‑ene undergoes a rare type‑I dyotropic rearrangement that contracts the seven‑membered ring to a six‑membered cyclohexene, a transformation absent in the 3‑bromocyclohexene analog. Under uncatalyzed conditions, the activation barrier (ΔG‡) for the equatorial conformer of 3‑bromocycloheptene is only 25.2 kcal mol⁻¹ [1]. In comparison, the alternative axial conformer requires 40.1 kcal mol⁻¹, representing a 14.9 kcal mol⁻¹ preference for the productive pathway. With ZnBr₂ catalysis, the barrier drops further to 14.6 kcal mol⁻¹—nearly 10 kcal mol⁻¹ lower than the uncatalyzed case [1]. The rearrangement proceeds with complete regioselectivity and enantiospecificity, delivering >99:1 diastereomeric ratio. 3‑Bromocyclohexene, lacking the medium‑ring strain, does not exhibit this transformation [2].
| Evidence Dimension | Activation barrier (ΔG‡) for dyotropic ring contraction |
|---|---|
| Target Compound Data | 25.2 kcal mol⁻¹ (equatorial conformer, uncatalyzed); 14.6 kcal mol⁻¹ (ZnBr₂‑catalyzed) |
| Comparator Or Baseline | 40.1 kcal mol⁻¹ (axial conformer of 3‑bromocycloheptene); 3‑bromocyclohexene: no analogous dyotropic contraction observed |
| Quantified Difference | Barrier for productive conformer is 14.9 kcal mol⁻¹ lower than the non‑productive conformer; ZnBr₂ reduces barrier by 10.6 kcal mol⁻¹ relative to uncatalyzed. |
| Conditions | DFT‑optimized transition states (M06-2X/6-311+G(d,p)); experimental validation in chloroform at room temperature (t₁/₂ ≈ 6 days uncatalyzed); silica or ZnBr₂ catalysis accelerates the reaction. |
Why This Matters
This unique rearrangement enables stereospecific access to chiral cyclohexene derivatives that are inaccessible from smaller‑ring allylic bromides, directly impacting synthetic route design for procurement decisions.
- [1] Goh, S. S.; Champagne, P. A.; Guduguntla, S.; Kikuchi, T.; Fujita, M.; Houk, K. N. J. Am. Chem. Soc. 2018, 140, 4986–4990. View Source
- [2] Goh, S. S. et al. Supporting Information for J. Am. Chem. Soc. 2018. (Spectroscopic and chiral GC data demonstrating absence of analogous reactivity for 3‑bromocyclohexene.) View Source
